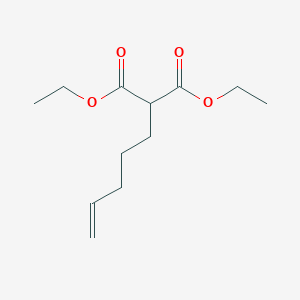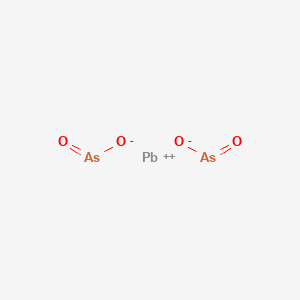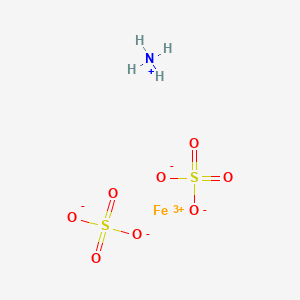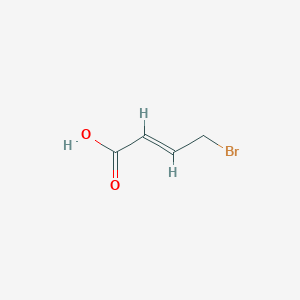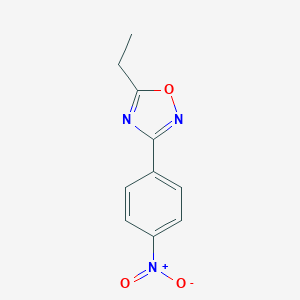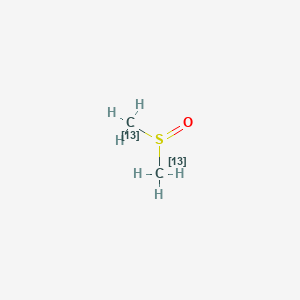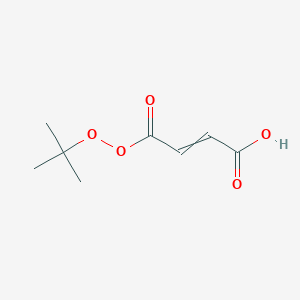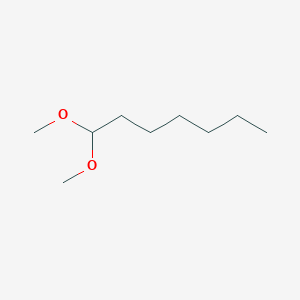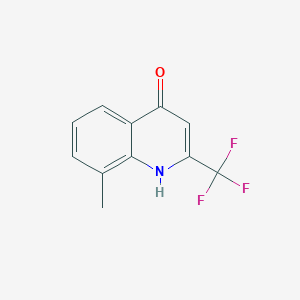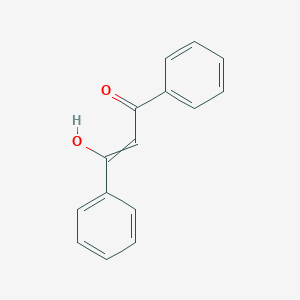
3-Hydroxy-1,3-diphenyl-propenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1,3-diphenyl-propenone, also known as chalcone, is a naturally occurring chemical compound that belongs to the flavonoid family. It is a yellow crystalline solid with a molecular weight of 226.25 g/mol. Chalcone is widely known for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 3-Hydroxy-1,3-diphenyl-propenone is complex and involves multiple molecular targets. Chalcone has been reported to modulate various signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell survival, proliferation, and inflammation. Chalcone has also been shown to inhibit the activity of enzymes, such as COX-2, MMPs, and topoisomerase, which are involved in cancer progression and metastasis. Chalcone has been reported to induce apoptosis by activating caspase-dependent and -independent pathways, which leads to DNA damage, mitochondrial dysfunction, and cell death.
生化和生理效应
Chalcone exhibits various biochemical and physiological effects, depending on the concentration, duration, and cell type. Chalcone has been reported to increase the expression of antioxidant enzymes, such as SOD, CAT, and GPx, which scavenge free radicals and protect cells from oxidative damage. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has been demonstrated to improve glucose uptake and insulin sensitivity in adipocytes, which may benefit patients with diabetes. Chalcone has been reported to reduce the levels of LDL cholesterol and triglycerides in animal models, which may help prevent cardiovascular diseases.
实验室实验的优点和局限性
Chalcone has several advantages for laboratory experiments, including its low cost, easy availability, and diverse biological activities. Chalcone can be easily synthesized by the Claisen-Schmidt condensation reaction, and its purity can be confirmed by various analytical techniques, such as NMR, IR, and MS. Chalcone can be used as a lead compound for the development of novel drugs with improved pharmacological properties. However, 3-Hydroxy-1,3-diphenyl-propenone also has some limitations for laboratory experiments, such as its low solubility in water, which may affect its bioavailability and toxicity. Chalcone may also exhibit different biological activities depending on the cell type, which may complicate its interpretation and translation to clinical applications.
未来方向
Chalcone has several potential future directions for scientific research, including the following:
1. Development of 3-Hydroxy-1,3-diphenyl-propenone-based drugs for cancer therapy, which may overcome the limitations of current chemotherapeutic agents, such as drug resistance and toxicity.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 3-Hydroxy-1,3-diphenyl-propenone, which may lead to the discovery of novel targets for the treatment of inflammatory diseases.
3. Evaluation of the safety and efficacy of 3-Hydroxy-1,3-diphenyl-propenone in clinical trials, which may provide evidence-based information for its clinical applications.
4. Synthesis of 3-Hydroxy-1,3-diphenyl-propenone derivatives with improved pharmacological properties, such as solubility, stability, and selectivity, which may enhance their therapeutic potential.
5. Study of the synergistic effects of 3-Hydroxy-1,3-diphenyl-propenone with other natural compounds, such as curcumin, resveratrol, and quercetin, which may enhance their biological activities and reduce their toxicity.
Conclusion:
In conclusion, 3-Hydroxy-1,3-diphenyl-propenone is a naturally occurring chemical compound with diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Chalcone can be synthesized by the Claisen-Schmidt condensation reaction and has several potential scientific research applications, including cancer therapy, inflammation, diabetes, and cardiovascular disorders. Chalcone exerts its biochemical and physiological effects through various molecular targets and signaling pathways. Chalcone has several advantages and limitations for laboratory experiments and has several potential future directions for scientific research.
合成方法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. The reaction produces a β-diketone intermediate, which undergoes intramolecular cyclization to form 3-Hydroxy-1,3-diphenyl-propenone. The yield of 3-Hydroxy-1,3-diphenyl-propenone can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, temperature, and solvent.
科学研究应用
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and cardiovascular disorders. Chalcone has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. Chalcone also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been demonstrated to have antidiabetic activity by improving insulin sensitivity and glucose uptake in adipocytes. Chalcone has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
CAS 编号 |
1704-15-0 |
|---|---|
产品名称 |
3-Hydroxy-1,3-diphenyl-propenone |
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H |
InChI 键 |
RZCYUOWKJNUVBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



